molecular formula C10H7N2O4S+ B14298808 2-Hydroxy-3-sulfonaphthalene-1-diazonium CAS No. 113515-65-4

2-Hydroxy-3-sulfonaphthalene-1-diazonium

Cat. No.: B14298808
CAS No.: 113515-65-4
M. Wt: 251.24 g/mol
InChI Key: IGQIQZVLHNNUBU-UHFFFAOYSA-O
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Description

2-Hydroxy-3-sulfonaphthalene-1-diazonium is an aromatic diazonium compound derived from naphthalene It is characterized by the presence of a diazonium group (-N₂⁺) attached to the naphthalene ring, along with hydroxyl (-OH) and sulfonyl (-SO₃H) substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-sulfonaphthalene-1-diazonium typically involves the diazotization of 2-hydroxy-3-sulfonaphthylamine. The process begins with the sulfonation of 2-hydroxynaphthalene to introduce the sulfonyl group. This is followed by the nitration and subsequent reduction of the nitro group to form the corresponding amine. Finally, the amine undergoes diazotization using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to yield the diazonium salt .

Industrial Production Methods

In industrial settings, the production of diazonium salts like this compound is carried out in large-scale reactors with precise control over temperature and pH. The process involves continuous addition of reagents and efficient removal of by-products to ensure high yield and purity. The use of automated systems and advanced monitoring techniques enhances the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-sulfonaphthalene-1-diazonium primarily involves its diazonium group. The diazonium group is highly reactive and can undergo substitution reactions with various nucleophiles. The formation of azo compounds through coupling reactions involves the electrophilic attack of the diazonium ion on the nucleophilic aromatic ring of phenols or amines . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

2-Hydroxy-3-sulfonaphthalene-1-diazonium can be compared with other diazonium compounds such as:

The uniqueness of this compound lies in its combination of hydroxyl and sulfonyl groups, which enhance its solubility and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

113515-65-4

Molecular Formula

C10H7N2O4S+

Molecular Weight

251.24 g/mol

IUPAC Name

2-hydroxy-3-sulfonaphthalene-1-diazonium

InChI

InChI=1S/C10H6N2O4S/c11-12-9-7-4-2-1-3-6(7)5-8(10(9)13)17(14,15)16/h1-5H,(H-,13,14,15,16)/p+1

InChI Key

IGQIQZVLHNNUBU-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2[N+]#N)O)S(=O)(=O)O

Origin of Product

United States

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